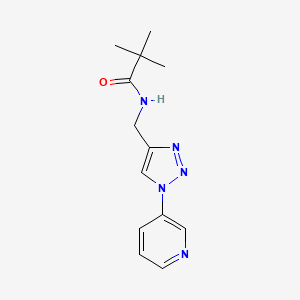

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is a heterocyclic compound featuring a pyridine core linked to a 1,2,3-triazole moiety via a methyl bridge, with a pivalamide (2,2-dimethylpropanamide) group attached. This structure combines the electron-rich pyridine ring, the bioisosteric triazole, and the bulky pivalamide group, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a building block for bioactive molecules.

Properties

IUPAC Name |

2,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h4-6,8-9H,7H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPNXCKVQIXPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Introduction of the Pivalamide Group: The pivalamide group can be attached through an amide bond formation reaction, typically using pivaloyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine or triazole rings.

Reduction: Reduced forms of the compound, potentially altering the functional groups attached to the rings.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Key Structural Features:

- Pyridine Ring : Enhances solubility and biological activity.

- Triazole Ring : Known for its role in various biological functions and interactions.

- Pivalamide Group : Provides stability and influences the compound's lipophilicity.

Synthetic Routes

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Pyridine Ring : Introduced via coupling reactions such as Suzuki or Heck coupling.

- Introduction of the Pivalamide Group : Formed through amide bond formation using pivaloyl chloride and an appropriate amine.

These methods allow for efficient synthesis while optimizing yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography .

Medicinal Chemistry

This compound has been explored for its potential as a drug candidate due to its unique structural features. Research indicates that compounds with similar structures exhibit significant biological activities:

Antimicrobial Properties

Research has shown that triazole derivatives possess notable antimicrobial activity against various bacterial strains. The mechanism often involves enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential

Several studies have indicated that this compound may inhibit specific enzymes involved in cancer progression. For instance, triazole derivatives have demonstrated efficacy against cancer cell lines such as PC3 (prostate cancer) and HT29 (colon cancer) by inducing apoptosis and causing cell cycle arrest .

Industrial Applications

In addition to medicinal chemistry, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in polymers and coatings .

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-yl)pivalamide | Lacks triazole ring | Moderate activity |

| N-(pyridin-2-yl)pivalamide | Different pyridine position | Varies in activity |

| N-(pyridin-4-yl)pivalamide | Different pyridine position | Varies in activity |

Uniqueness

This compound stands out due to the presence of both the triazole and pyridine rings. This combination enhances stability, reactivity, and potential biological activities compared to similar compounds .

Case Studies

Several case studies have explored the efficacy of this compound:

Antimicrobial Efficacy

A study indicated that derivatives containing triazole rings exhibited enhanced antimicrobial properties compared to their parent compounds. The introduction of the triazole significantly improved activity against resistant strains .

Cancer Cell Line Studies

In vitro studies demonstrated that compounds similar to N-((1-(pyridin-3-y)-1H - 1,2,3-triazol - 4 - yl)methyl)pivalamide effectively reduced cell viability in various human cancer cell lines through apoptosis pathways .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Data : Crystallographic studies using SHELXL (as in ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.

- Biological Screening : Prioritize assays for kinase inhibition, cytotoxicity, and solubility profiling relative to halogenated analogs.

- Synthetic Optimization : Explore one-pot CuAAC strategies to improve yield and purity .

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is a synthetic organic compound notable for its unique structural features, including a pyridine ring, a triazole ring, and a pivalamide group. These structural elements contribute to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridine moieties often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study highlighted the potential of triazole derivatives in inhibiting bacterial growth through mechanisms involving enzyme inhibition and disruption of cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. The presence of the triazole ring is particularly noteworthy as it has been associated with the inhibition of specific enzymes involved in cancer progression. For example, triazole derivatives have shown promising results against cancer cell lines such as PC3 (prostate cancer) and HT29 (colon cancer) through mechanisms that may include apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes such as lipoxygenases (LOX), which play a role in inflammation and cancer progression.

- Receptor Interaction : Binding to specific receptors can modulate cellular pathways that control proliferation and survival of cancer cells.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that N-(pyridinyl)benzenesulfonamide derivatives showed enhanced antimicrobial properties compared to their parent compounds. The introduction of the triazole ring significantly improved activity against resistant strains.

- Cancer Cell Line Studies : In vitro studies have shown that compounds similar to this compound effectively reduced cell viability in various human cancer cell lines through apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves a multi-step process. First, the pyridine-triazole core is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by pivalamide functionalization. Key steps include:

- Triazole formation : Use Cu(I) catalysts (e.g., CuSO₄·NaAsc) to ensure regioselective 1,4-substitution .

- Methyl-pivalamide coupling : React the triazole intermediate with pivaloyl chloride in anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm) and pivalamide methyl groups (singlet at ~δ 1.2 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/I substituents if present .

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase. Retention time shifts can indicate residual solvents or unreacted intermediates .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition : Test against kinases (e.g., EGFR, JAK) or proteases using fluorometric/colorimetric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include a positive control (e.g., doxorubicin) .

- Solubility/logP : Use shake-flask methods with PBS (pH 7.4) and octanol-water partitioning to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Address via:

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify rapid clearance. CYP450 inhibition assays (e.g., CYP3A4) can pinpoint metabolic hotspots .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure free fraction. High PPB (>95%) may reduce bioavailability .

- Formulation adjustments : Introduce PEGylation or nanoencapsulation to enhance solubility and half-life .

Q. What strategies optimize regioselectivity during triazole synthesis to avoid undesired 1,5-substitution byproducts?

- Methodological Answer :

- Catalyst screening : RuAAC catalysts (e.g., RuCp*Cl) favor 1,5-regiochemistry, while CuAAC exclusively yields 1,4-products. Confirm via NOESY NMR (through-space coupling of triazole protons) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve Cu(I) solubility and reaction homogeneity.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic 1,4-products; higher temps may shift equilibrium toward 1,5-isomers .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into target active sites (e.g., PARP-1 or HDACs) using PyMOL for visualization. Focus on hydrogen bonds between the pivalamide carbonyl and catalytic residues .

- QSAR studies : Train models on IC₅₀ data from analogs to identify critical substituents (e.g., pyridyl vs. phenyl groups). Hammett constants (σ) can predict electronic effects .

- MD simulations (GROMACS) : Simulate binding stability (>100 ns trajectories) to assess conformational flexibility and desolvation penalties .

Q. What analytical approaches resolve structural ambiguities in derivatives with similar chromatographic profiles?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to distinguish regioisomers (e.g., pyridyl C2 vs. C3 substitution) .

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Compare unit cell parameters with Cambridge Structural Database entries .

- Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs to track nitrogen positions in the triazole ring via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.